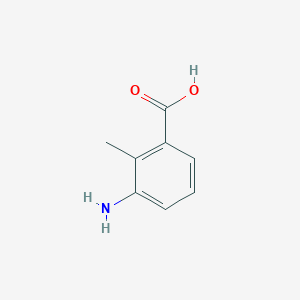

3-Amino-2-methylbenzoic acid

Cat. No. B181732

Key on ui cas rn:

52130-17-3

M. Wt: 151.16 g/mol

InChI Key: BYHMLZGICSEKIY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07091219B2

Procedure details

A one-necked 100 mL round-bottomed flask (magnetic stirring) was charged with 1.0 gram (6.6 mM) 3-amino-2-methylbenzoic acid. A warm mixture of 2.3 mL conc. sulfuric acid in 4.3 mL water was added to the flask, the resulting slurry was cooled below 15° C. in an ice bath, and 6.6 grams of ice was added. The reaction mixture was treated via subsurface addition with a solution of 0.6 gram (8.6 mM) sodium nitrite in 6.6 mL ice water with the reaction temperature maintained at 0–5° C. during the addition. After stirring at 0–5° C. for 30 min., a few crystals of urea were added to decompose the excess nitrite. The reaction mixture was then poured into a room temperature solution of 23.8 grams (102.3 mM) copper (II) nitrate hemipentahydrate in 200 mL water. With vigorous stirring, the reaction mixture was treated with 0.9 gram (6.0 mM) copper (I) oxide. The reaction mixture foamed and changed from turquoise blue to dark green in color. Reaction was left stirring for 30 min. The reaction mixture was extracted with diethyl ether (3×), and the organic extracts were combined. The organic extracts were concentrated to approximately one-fourth the original volume, then extracted with 25 mL 1N sodium hydroxide solution. The layers were separated, and the dark-red aqueous layer was acidified to pH=2 using 1N hydrochloric acid solution. The acidified aqueous layer was then extracted with diethyl ether (3×), and the ether extracts were combined, dried (MgSO4), and concentrated to yield a reddish-colored oil. Purification by flash chromatography on silica gel using a gradient of 0–7% methanol/methylene chloride afforded 0.39 grams (36%) of a yellow solid.

Name

turquoise blue

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Four

[Compound]

Name

ice

Quantity

6.6 g

Type

reactant

Reaction Step Six

Name

sodium nitrite

Quantity

0.6 g

Type

reactant

Reaction Step Seven

[Compound]

Name

ice water

Quantity

6.6 mL

Type

solvent

Reaction Step Seven

Name

Yield

36%

Identifiers

|

REACTION_CXSMILES

|

N[C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].S(=O)(=O)(O)[OH:13].N([O-])=O.[Na+].NC(N)=O.N([O-])=O>O.O.[N+]([O-])([O-])=O.[Cu+2].O.O.O.O.[N+]([O-])([O-])=O.[Cu+2].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[Cu-]=O.C1C(NC2N=C(N)N=C(Cl)N=2)=CC(NS(C2C=CC3C(=C4NC5[N-]C(=C6C=5C=C(S([O-])(=O)=O)C=C6)NC5NC(=C6C=5C=CC(S([O-])(=O)=O)=C6)NC5[N-]C(=C6C=5C=C(S([O-])(=O)=O)C=C6)NC=3N4)C=2)(=O)=O)=C(S([O-])(=O)=O)C=1.[Na+].[Na+].[Na+].[Na+].[Cu+2]>[OH:13][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6] |f:2.3,7.8.9.10.11.12.13.14.15.16.17,19.20.21.22.23.24|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

NC=1C(=C(C(=O)O)C=CC1)C

|

Step Two

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

23.8 g

|

|

Type

|

catalyst

|

|

Smiles

|

O.[N+](=O)([O-])[O-].[Cu+2].O.O.O.O.[N+](=O)([O-])[O-].[Cu+2].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]

|

Step Three

|

Name

|

|

|

Quantity

|

0.9 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu-]=O

|

Step Four

|

Name

|

turquoise blue

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

C1=CC(=C(C=C1NC2=NC(=NC(=N2)N)Cl)NS(=O)(=O)C3=CC4=C5NC(=C4C=C3)NC6=C7C=CC(=CC7=C([N-]6)NC8=C9C=C(C=CC9=C(N8)NC1=C2C=CC(=CC2=C(N5)[N-]1)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2]

|

Step Five

|

Name

|

|

|

Quantity

|

2.3 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

4.3 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Six

[Compound]

|

Name

|

ice

|

|

Quantity

|

6.6 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

|

Name

|

sodium nitrite

|

|

Quantity

|

0.6 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

[Compound]

|

Name

|

ice water

|

|

Quantity

|

6.6 mL

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NC(=O)N

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

A one-necked 100 mL round-bottomed flask (magnetic stirring)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the flask

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the resulting slurry was cooled below 15° C. in an ice bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained at 0–5° C. during the addition

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring at 0–5° C. for 30 min.

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was left

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring for 30 min

|

|

Duration

|

30 min

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The reaction mixture was extracted with diethyl ether (3×)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The organic extracts were concentrated to approximately one-fourth the original volume

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with 25 mL 1N sodium hydroxide solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The layers were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The acidified aqueous layer was then extracted with diethyl ether (3×)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (MgSO4)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a reddish-colored oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification by flash chromatography on silica gel using a gradient of 0–7% methanol/methylene chloride

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC=1C(=C(C(=O)O)C=CC1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.39 g | |

| YIELD: PERCENTYIELD | 36% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |